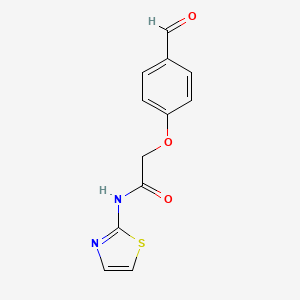
2-(4-formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
描述
2-(4-formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H10N2O3S and its molecular weight is 262.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, along with structure-activity relationship (SAR) insights and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a thiazole ring linked to a phenoxyacetamide moiety. The synthesis typically involves the condensation of 4-formylphenol with thiazole derivatives, followed by acylation processes. Recent studies have emphasized eco-friendly synthetic methods using recyclable catalysts to enhance yield and reduce environmental impact .
Anticancer Activity
This compound has shown promising anticancer properties across various cancer cell lines. The compound exhibits significant cytotoxic effects, with IC50 values indicating potent activity against specific lines such as MCF7 (breast cancer) and A549 (lung cancer).
Case Study: Anticancer Efficacy
In a study evaluating the compound's efficacy against MCF7 cells, it was found that the treatment led to a reduction in cell viability with an IC50 value of approximately 12 µg/mL. Mechanistic studies revealed that the compound induced apoptosis by downregulating key survival proteins such as Survivin and AKT1 .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF7 | 12 | Induction of apoptosis |
| A549 | 15 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
Research conducted on the antibacterial potential of thiazole derivatives indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were established at 32 µg/mL for both strains, suggesting strong antibacterial activity .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of this compound. Thiazole derivatives are known for their potential in treating seizures.
Case Study: Anticonvulsant Properties
In preclinical trials, this compound demonstrated significant anticonvulsant effects in animal models. The median effective dose (ED50) was found to be substantially lower than standard treatments, indicating its potential as a new therapeutic agent for epilepsy .
Table 3: Anticonvulsant Activity of this compound
| Model | ED50 (mg/kg) |
|---|---|
| MES Model | 24.38 |
| PTZ Model | 88.23 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. SAR studies have indicated that substitutions on the phenyl ring significantly affect potency. For instance, electron-withdrawing groups enhance anticancer activity while specific substitutions improve anticonvulsant properties .
属性
IUPAC Name |
2-(4-formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-7-9-1-3-10(4-2-9)17-8-11(16)14-12-13-5-6-18-12/h1-7H,8H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGHVNKPNQEZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586222 | |
| Record name | 2-(4-Formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215503-93-8 | |
| Record name | 2-(4-Formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















